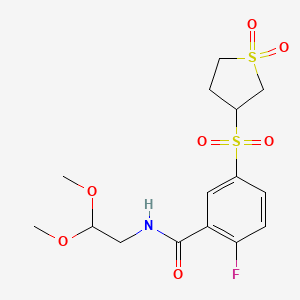

C15H20Fno7S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C15H20FNO7S2 ist ein komplexes organisches Molekül, das Kohlenstoff-, Wasserstoff-, Fluor-, Stickstoff-, Sauerstoff- und Schwefelatome enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C15H20FNO7S2 umfasst mehrere Schritte, darunter die Bildung von Kohlenstoff-Schwefel- und Kohlenstoff-Stickstoff-Bindungen. Der Syntheseweg beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die die notwendigen funktionellen Gruppen enthalten. Häufige Reagenzien, die bei der Synthese verwendet werden, umfassen schwefelhaltige Verbindungen, Fluorierungsmittel und Stickstoffquellen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von This compound kann große chemische Reaktoren beinhalten, in denen die Reaktionsbedingungen für maximale Effizienz optimiert werden. Der Prozess kann Schritte wie Reinigung, Kristallisation und Trocknung umfassen, um das Endprodukt in einer für die kommerzielle Verwendung geeigneten Form zu erhalten. Sicherheitsmaßnahmen sind während der Produktion aufgrund der potenziellen Gefahren im Zusammenhang mit der Handhabung reaktiver Chemikalien von entscheidender Bedeutung.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig vom Oxidationsmittel und den verwendeten Bedingungen.

Reduktion: Reduktionsreaktionen können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Säuren oder Basen können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen produzieren können.

Analyse Chemischer Reaktionen

Types of Reactions

C15H20FNO7S2: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

C15H20FNO7S2: hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller oder krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien oder als Bestandteil in chemischen Prozessen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle umfassen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Effekten zu führen. Die beteiligten Signalwege können Signaltransduktion, Stoffwechselprozesse oder die Regulierung der Genexpression umfassen.

Wirkmechanismus

The mechanism by which C15H20FNO7S2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

C15H20FNO7S2: kann mit anderen ähnlichen Verbindungen verglichen werden, basierend auf seiner chemischen Struktur und seinen Eigenschaften. Ähnliche Verbindungen können solche mit analogen funktionellen Gruppen oder molekularen Gerüsten umfassen. Die Einzigartigkeit von This compound liegt in seiner spezifischen Kombination von Atomen und funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.

Liste ähnlicher Verbindungen

C15H20FNO7S: Eine Verbindung mit einer ähnlichen Struktur, jedoch mit einem Schwefelatom weniger.

C15H20FNO6S2: Eine Verbindung mit einem Sauerstoffatom weniger.

C14H19FNO7S2: Eine Verbindung mit einem Kohlenstoff- und Wasserstoffatom weniger.

Diese ähnlichen Verbindungen können Einblicke in die Struktur-Aktivitäts-Beziehungen liefern und helfen, die einzigartigen Merkmale von This compound zu verstehen.

Eigenschaften

Molekularformel |

C15H20FNO7S2 |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

N-(2,2-dimethoxyethyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide |

InChI |

InChI=1S/C15H20FNO7S2/c1-23-14(24-2)8-17-15(18)12-7-10(3-4-13(12)16)26(21,22)11-5-6-25(19,20)9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

MOHMYEWDSLRISD-UHFFFAOYSA-N |

Kanonische SMILES |

COC(CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)

![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)

![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)

![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)

![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)

![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)

![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)

![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)

![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)

![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)